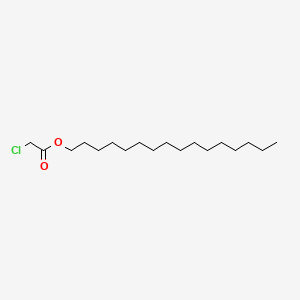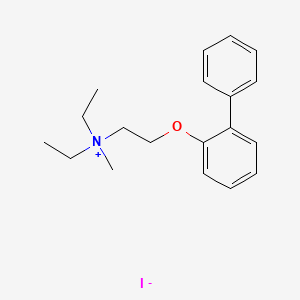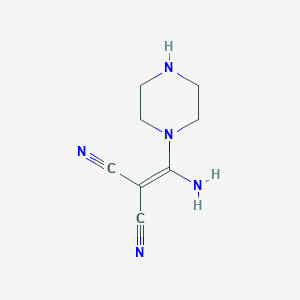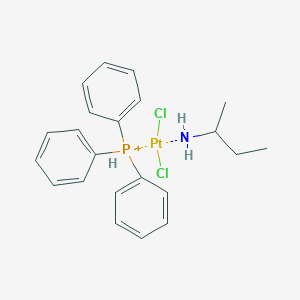
butan-2-amine;dichloroplatinum;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-amine;dichloroplatinum;triphenylphosphanium is a complex compound that combines the properties of butan-2-amine, dichloroplatinum, and triphenylphosphanium. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:
Preparation of Butan-2-amine: Butan-2-amine can be synthesized through biocatalytic reductive amination using native amine dehydrogenases.
Formation of Dichloroplatinum Complex: Dichloroplatinum complexes are often prepared by reacting platinum salts with appropriate ligands under controlled conditions.
Combination with Triphenylphosphanium: The final step involves the reaction of butan-2-amine and dichloroplatinum with triphenylphosphanium to form the desired compound. This step requires precise control of reaction conditions to ensure the formation of the complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing one or more ligands in the compound with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .
Scientific Research Applications
Butan-2-amine;dichloroplatinum;triphenylphosphanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butan-2-amine;dichloroplatinum;triphenylphosphanium involves its interaction with molecular targets and pathways. For example, the platinum center can form DNA interstrand cross-links, affecting DNA replication and transcription . The compound’s amine and phosphine components also contribute to its overall activity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other platinum-based complexes, such as cisplatin and carboplatin, as well as other amine and phosphine-containing compounds .
Uniqueness
Butan-2-amine;dichloroplatinum;triphenylphosphanium is unique due to its combination of butan-2-amine, dichloroplatinum, and triphenylphosphanium. This combination provides distinct properties, including high reactivity and specificity in various chemical and biological reactions .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique combination of components allows it to participate in a wide range of reactions and processes, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H27Cl2NPPt+ |
|---|---|
Molecular Weight |
602.4 g/mol |
IUPAC Name |
butan-2-amine;dichloroplatinum;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1 |
InChI Key |
SLWOGIIIPMRYKA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
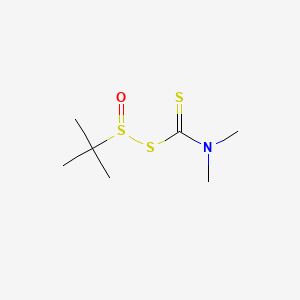


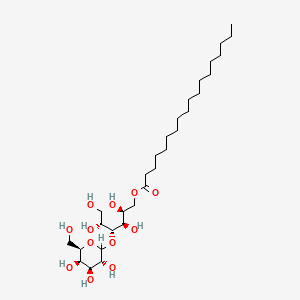
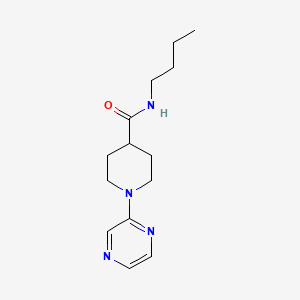
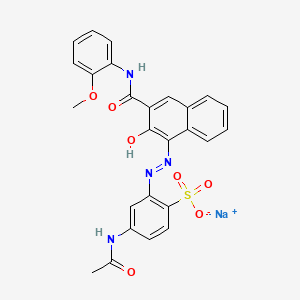
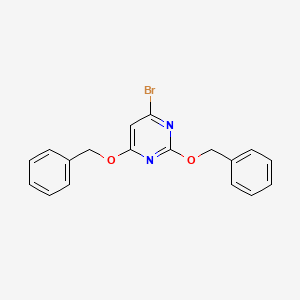
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
